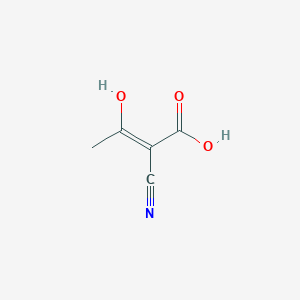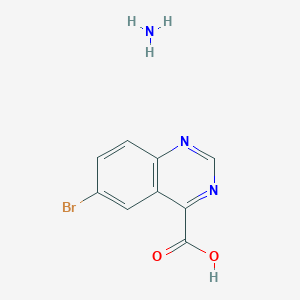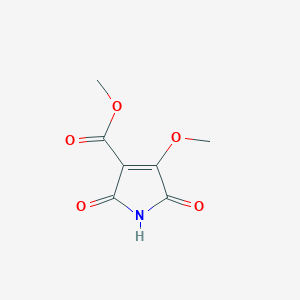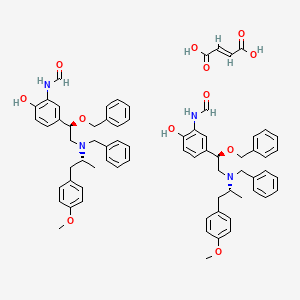
N-(5-((R)-2-(benzyl((R)-1-(4-methoxyphenyl)propan-2-yl)amino)-1-(benzyloxy)ethyl)-2-hydroxyphenyl)formamide hemifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Dibenzylated formoterol: is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.6 g/mol . It is an advanced intermediate used in the preparation of formoterol hemifumarate, a potent, selective, and long-acting beta2-adrenoceptor agonist . This compound is known for its role in the synthesis of formoterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,O-Dibenzylated formoterol involves several steps. One common method includes the extraction of the protected (N,O-dibenzylated) formoterol base using ethyl acetate and ammonia . The process typically involves the following steps:
Protection: The formoterol base is protected by benzylation.
Extraction: The protected formoterol base is extracted using a mixture of ethyl acetate and ammonia.
Purification: The extracted compound is purified to obtain N,O-Dibenzylated formoterol.
Industrial Production Methods: Industrial production of N,O-Dibenzylated formoterol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,O-Dibenzylated formoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of formoterol derivatives with different functional groups .
Applications De Recherche Scientifique
N,O-Dibenzylated formoterol has several scientific research applications, including:
Mécanisme D'action
N,O-Dibenzylated formoterol exerts its effects by acting as a beta2-adrenoceptor agonist. It binds to beta2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This mechanism is similar to that of formoterol, which is used to treat asthma and COPD by relaxing the airway muscles and improving airflow .
Comparaison Avec Des Composés Similaires
Formoterol: A long-acting beta2-agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta2-agonist with a similar mechanism of action.
Albuterol: A short-acting beta2-agonist used for quick relief of asthma symptoms.
Uniqueness: N,O-Dibenzylated formoterol is unique due to its role as an intermediate in the synthesis of formoterol hemifumarate. Its specific chemical structure allows for the selective and long-acting effects of formoterol, making it a valuable compound in medicinal chemistry and pharmaceutical production .
Propriétés
Formule moléculaire |
C70H76N4O12 |
|---|---|
Poids moléculaire |
1165.4 g/mol |
Nom IUPAC |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-phenylmethoxyethyl]-2-hydroxyphenyl]formamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-33(39-23-28-11-7-4-8-12-28)29-15-18-32(37)31(20-29)34-24-36;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,33,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*25-,33+;/m11./s1 |
Clé InChI |
KZKVNIHAZLPNQX-DSUHOICQSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


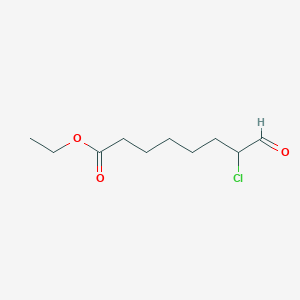
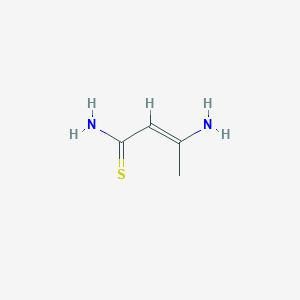
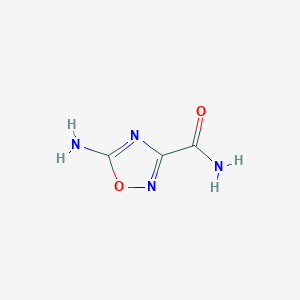
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

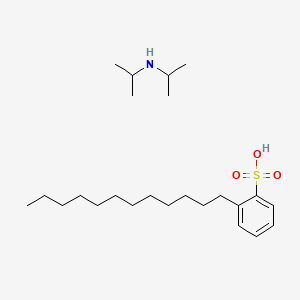
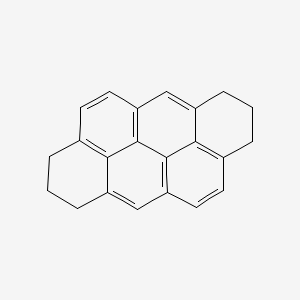
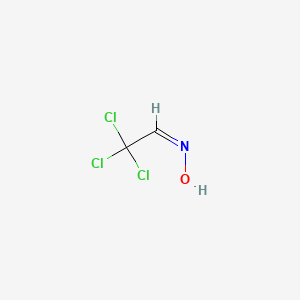
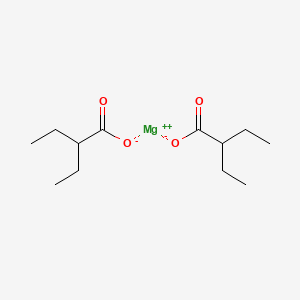
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
